2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by sulfonation and subsequent coupling with the benzene derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization and recrystallization techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in combination with other antibiotics for its synergistic effects.
Uniqueness
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Biological Activity
2,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. Its chemical formula is C18H20N2O5S .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against glioblastoma cells (U87), with some derivatives achieving up to 78% inhibition of cell growth at a concentration of 100 µM. The mechanism involved receptor tyrosine kinase interactions that induced cell death .
Table 1: Cytotoxic Effects of Sulfonamide Derivatives on U87 Cells
Compound | Cell Growth Inhibition (%) |
---|---|
AL106 | 78 |
AL34 | 64.7 |
AL110 | 53.3 |
Cisplatin | 90 |
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have also been explored. A study indicated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly lower coronary resistance compared to control conditions .
Table 2: Effects of Benzenesulfonamides on Coronary Resistance
Compound | Dose (nM) | Coronary Resistance (p-value) |
---|---|---|
Control | - | - |
Benzenesulfonamide | 0.001 | - |
4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | <0.05 |
The biological activity of this compound may involve several mechanisms:
- Calcium Channel Inhibition : Some studies suggest that sulfonamides can act as calcium channel blockers, which may contribute to their cardiovascular effects .
- Inhibition of Tumor Growth : The interaction with receptor tyrosine kinases indicates a potential pathway for inducing apoptosis in cancer cells .
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Study on Glioblastoma : A series of benzenesulfonamide derivatives were tested for their ability to inhibit glioblastoma cell proliferation. The findings indicated a strong correlation between structural modifications and biological activity .
- Cardiovascular Study : An investigation into the effects of benzenesulfonamides on perfusion pressure revealed significant insights into their potential therapeutic applications in managing cardiovascular conditions .
Properties
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-8-17(13(2)10-12)24(22,23)19-15-6-7-16-14(11-15)5-9-18(21)20(16)3/h4,6-8,10-11,19H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNOFKSWALSFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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